Aluminum, chlorodipropyl-
Description
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Properties
CAS No. |
3710-19-8 |
|---|---|
Molecular Formula |
C6H14AlCl |
Molecular Weight |
148.61 g/mol |
IUPAC Name |
chloro(dipropyl)alumane |
InChI |
InChI=1S/2C3H7.Al.ClH/c2*1-3-2;;/h2*1,3H2,2H3;;1H/q;;+1;/p-1 |
InChI Key |
ZMXPNWBFRPIZFV-UHFFFAOYSA-M |
Canonical SMILES |
CCC[Al](CCC)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Difference between tripropylaluminum and chlorodipropylaluminum
Title: Comparative Technical Analysis: Tripropylaluminum (TNPA) vs. Chlorodipropylaluminum (CDPA) in Advanced Synthesis
Executive Summary This technical guide analyzes the distinct physicochemical and reactive profiles of Tripropylaluminum (TNPA) and Chlorodipropylaluminum (CDPA).[1][2] While both are pyrophoric organoaluminum species used in Ziegler-Natta polymerization and organic synthesis, their utility in drug development diverges significantly based on their Lewis acidity and alkylating potential.[2] TNPA functions primarily as a potent alkylating agent and reducing source, whereas CDPA acts as a tunable Lewis acid with moderated alkyl transfer capabilities, essential for stereoselective transformations and transition-metal catalyzed carboaluminations.[2]
Part 1: Molecular Structure & Physicochemical Properties[1][2]
The fundamental difference lies in the substitution of a propyl group with a chlorine atom.[2] This single substitution radically alters the electronic environment of the aluminum center, affecting aggregation state (dimerization) and Lewis acidity.[2]
Table 1: Physicochemical Comparison
| Property | Tripropylaluminum (TNPA) | Chlorodipropylaluminum (CDPA) |
| Formula | ||
| CAS Number | 102-67-0 | 3710-19-8 |
| Molecular Weight | 156.25 g/mol | 148.61 g/mol |
| Physical State | Colorless liquid | Colorless to pale yellow liquid |
| Dimerization | Weakly dimeric (alkyl-bridged) | Strongly dimeric (chloride-bridged) |
| Lewis Acidity | Moderate | High (Inductive effect of Cl) |
| Pyrophoricity | Extreme (Ignites immediately) | High (Ignites, but slightly less volatile) |
| Solubility | Hydrocarbons (Hexane, Toluene) | Hydrocarbons, Chlorinated solvents |
Structural Insight:
-
TNPA: Exists in equilibrium between monomer and dimer. The propyl bridges are electron-deficient (3-center-2-electron bonds), making the dimer relatively weak and easily dissociated by Lewis bases (solvents like THF).[2]
-
CDPA: Exists almost exclusively as a dimer in non-coordinating solvents. The chloride lone pairs form stable bridges between aluminum centers. This robust dimer structure requires higher energy or stronger Lewis bases to break, influencing reaction kinetics.[2]
Part 2: Reactivity Profiles & Mechanistic Nuances[1][2]
1. Lewis Acidity vs. Alkylation Power
The chlorine atom in CDPA exerts a strong inductive effect (
-
TNPA: Rapidly transfers propyl groups to electrophiles (ketones, aldehydes).[2] Prone to
-hydride elimination, leading to reduction byproducts (forming alcohols instead of alkylation).[2] -
CDPA: The Al-Cl bond is strong and rarely breaks in substitution reactions. It modulates the reactivity, making it ideal for chemoselective alkylations where over-reaction is a risk.
2. Mechanistic Visualization The following diagram illustrates the divergent reaction pathways. TNPA favors direct alkylation or reduction, while CDPA favors Lewis acid activation followed by controlled transfer or transmetallation.[2]
Figure 1: TNPA exhibits aggressive alkylation with reduction risks, while CDPA offers controlled Lewis acid activation.[2]
Part 3: Synthetic Applications in Drug Development[1]
1. Zirconium-Catalyzed Carboalumination (ZACA Reaction) In the synthesis of chiral drug intermediates (e.g., polyketide antibiotics or isoprenoids), CDPA is often preferred over TNPA.[2]
-
Role of CDPA: When used with Zirconocene dichloride (
), CDPA facilitates the carboalumination of alkynes.[2] The chlorine ligand prevents the "zipper reaction" (multiple insertions) often seen with trialkylaluminums, ensuring high regioselectivity for the mono-addition product.[2] -
Drug Relevance: Synthesis of functionalized alkenes for Vitamin D analogs and terpene-based therapeutics.[2]
2. Chemoselective Alkylation TNPA is often too reactive for complex pharmaceutical scaffolds containing esters or nitriles.[1]
-
Protocol: CDPA can selectively alkylate aldehydes in the presence of ketones or esters due to the higher Lewis acidity activating the aldehyde oxygen more effectively, combined with the steric bulk of the dimer.[2]
3. Polymerization in Drug Delivery Both agents are used in Ziegler-Natta catalysts to produce polyolefins (e.g., biocompatible elastomers for syringe plungers or tubing).[2]
-
TNPA: Acts as the primary cocatalyst/scavenger.[1]
-
CDPA: Used as a molecular weight regulator. By introducing Cl, it terminates chains or modifies the active site geometry, allowing fine-tuning of the polymer's physical properties (elasticity vs. rigidity).[2]
Part 4: Handling, Safety, & Stability (Experience Pillar)[2]
Critical Safety Warning: Both compounds are pyrophoric .[1] They ignite spontaneously in air and react explosively with water.
1. The "Smoke vs. Flame" Threshold
-
TNPA: High vapor pressure leads to immediate, violent ignition (flame) upon syringe tip exposure to air.[2]
-
CDPA: Slightly lower volatility means it may "smoke" heavily before igniting, but it generates HCl gas upon hydrolysis, adding a corrosive inhalation hazard to the thermal hazard.[2]
2. Self-Validating Handling Protocol (Schlenk Line)
-
Visual Check: Solutions of aluminum alkyls should be clear. Cloudiness indicates oxide formation (aging).[1][2] Discard if precipitate is heavy.[1]
-
Pressure Equalization: Never withdraw liquid into a syringe against a vacuum. Fill the reagent bottle with inert gas (Ar/N2) to slightly above atmospheric pressure (1-2 psi) to assist withdrawal.[1][2]
-
Needle Choice: Use long, wide-bore stainless steel needles (16-18G).[2] Aluminum alkyls are viscous; thin needles cause back-pressure and spray hazards.[2]
3. Quenching (The "Fieser" Adaptation for Alkyls) Do not use water directly.[1][2]
-
Dilute the residual mixture with toluene or hexane.
-
Cool to 0°C.
-
Slowly add Isopropanol (IPA) . The reaction is:
.[1] -
Once bubbling ceases, add Ethanol, then Water carefully.[2]
Part 5: Experimental Protocol: Controlled Alkylation using CDPA
Objective: Selective addition of a propyl group to an aldehyde using CDPA to minimize reduction byproducts.
Reagents:
-
Reagent: Chlorodipropylaluminum (1.2 eq, 1M in Hexane)[2]
Workflow:
-
Setup: Flame-dry a 2-neck Round Bottom Flask (RBF) equipped with a magnetic stir bar and rubber septum. Flush with Argon for 15 mins.
-
Solvation: Add Benzaldehyde (10 mmol) and dry CH₂Cl₂ (20 mL). Cool to -78°C (Dry ice/Acetone bath). Cooling is critical to leverage the Lewis acid activation over direct alkylation.
-
Addition: Transfer CDPA solution via cannula or gas-tight syringe dropwise over 10 minutes.
-
Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to 0°C over 2 hours.
-
Quench: Cannulate the reaction mixture into a vigorously stirring flask of ice-cold 1M HCl. (Inverse quench prevents overheating).[1][2]
-
Workup: Extract with Et₂O, wash with brine, dry over MgSO₄.
Validation:
-
TLC: Disappearance of aldehyde spot.
-
NMR: Check for the triplet of the propyl methyl group and the diagnostic carbinol proton. Absence of benzyl alcohol (singlet/doublet benzylic protons) confirms suppression of hydride reduction.[1]
References
-
National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 16683069, Tripropylaluminum. Retrieved from [Link][1][2]
-
Negishi, E. (2011).[2] Zirconium-catalyzed Enantioselective Carboalumination of "Unactivated" Alkenes. Nobel Lecture.
-
UCLA Chemistry & Biochemistry. (2024).[1] Procedures for Safe Use of Pyrophoric Liquid Reagents. Retrieved from [Link]
-
Eisch, J. J. (1981).[2] Organometallic Syntheses: Organoaluminum Compounds. Academic Press.[1] (Contextual reference for Lewis acidity comparisons).
Sources
Precision Activation: Organoaluminum Compounds in Advanced Olefin Polymerization
Executive Summary
In the realm of macromolecular synthesis, organoaluminum compounds are not merely reagents; they are the architects of catalytic activity.[1][2] While often categorized generically as "cocatalysts" or "scavengers," their role determines the microstructural fidelity, polydispersity index (PDI), and yield of polyolefins. This guide addresses the precise selection, handling, and mechanistic deployment of organoaluminum species—specifically Methylaluminoxane (MAO) and bulky alkyls like Triisobutylaluminum (TIBA)—for researchers aiming to bridge the gap between bench-scale catalysis and industrial viability.
Part 1: The Mechanistic Role of Organoaluminum
From Pre-catalyst to Active Cation
The fundamental challenge in single-site catalysis (Metallocene or Post-Metallocene) is converting a stable, neutral metal-halide precursor (e.g.,
-
Alkylation: The aluminum alkyl exchanges a methyl/alkyl group for the halide ligand on the transition metal.
-
Abstraction (Ionization): A Lewis acidic aluminum species abstracts a second ligand (often a methyl group) to generate the active metal cation
, stabilized by a non-coordinating counter-anion .
The MAO Enigma
Methylaluminoxane (MAO) remains the industry standard despite its ambiguous structure. Unlike simple alkyls, MAO exists as a complex dynamic equilibrium of oligomeric "cages" and linear chains.
-
Critical Insight: "Free" Trimethylaluminum (TMA) is always present in MAO solutions. While necessary for initial scavenging, excess TMA can act as a poison by coordinating too strongly to the active cation, creating a "dormant" species. This is why "Modified MAO" (MMAO) or TMA-depleted grades are often critical for high-activity systems.
Visualization: The Activation Pathway
The following diagram illustrates the transformation of a Zirconocene precursor into an active polymerization engine.
Figure 1: Stepwise activation of a metallocene catalyst. Note the reversible inhibition pathway caused by excess free TMA.
Part 2: Comparative Selection Guide
Choosing the right organoaluminum is a balance between Lewis acidity (activation power) and steric bulk (scavenging selectivity).
Table 1: Organoaluminum Profile Analysis
| Compound | Common Name | Lewis Acidity | Steric Bulk | Primary Role | Key Constraint |
| MAO | Methylaluminoxane | High | Low | Activator (Cocatalyst) | High cost; unstable storage (gel formation). |
| MMAO | Modified MAO | High | Moderate | Activator | Contains isobutyl groups to improve solubility and shelf-life. |
| TIBA | Triisobutylaluminum | Moderate | High | Scavenger | Too bulky to activate most metallocenes efficiently; excellent for removing |
| TEA | Triethylaluminum | High | Low | Scavenger / Ziegler-Natta Activator | High reducing power can over-reduce Ti/Zr species, killing activity. |
| TMA | Trimethylaluminum | Very High | Very Low | Precursor / Scavenger | Extremely pyrophoric; often binds too tightly to the catalyst active site. |
Expert Recommendation: For precision polymerization, utilize a "Dual-Alkyl Strategy." Use TIBA as a reactor scavenger to scrub moisture 10 minutes prior to injection, then introduce the catalyst pre-mixed with MAO. This prevents the expensive MAO from being wasted on scavenging impurities.
Part 3: Advanced Experimental Protocols
Protocol A: The "Dual-Alkyl" Polymerization Workflow
Context: High-pressure ethylene polymerization in a 1L Buchi reactor.
1. Reactor Preparation & Scavenging
-
Heat & Purge: Heat reactor to 100°C under vacuum for 1 hour. Refill with high-purity
. -
Solvent Charge: Transfer 500 mL anhydrous Toluene (dried over molecular sieves/alumina) via cannula.
-
Scavenger Injection: Inject TIBA (1.0 M in hexanes) to achieve a concentration of 0.5–1.0 mmol/L.
-
Equilibration: Stir at 600 RPM for 15 minutes at reaction temperature (e.g., 70°C). Why? This allows the bulky TIBA to react with adventitious water/oxygen without competing for the catalyst later.
2. Catalyst Activation (Pre-contact)
-
In a glovebox, dissolve the metallocene precursor (e.g., 5
mol) in toluene. -
Add MAO solution (Al/Zr ratio = 1000:1).
-
Aging: Allow the mixture to age for 5–10 minutes . Why? Activation is not instantaneous.[3][4] Aging ensures full alkylation and ionization before the catalyst sees the monomer.
3. Injection & Polymerization
-
Saturate the reactor with Ethylene (monomer) to the desired pressure (e.g., 5 bar).
-
Inject the activated Catalyst/MAO mixture using a high-pressure injection bomb.
-
Maintain constant pressure (monomer feed on demand).
4. Quenching
-
Terminate by injecting 10 mL of acidified methanol (5% HCl in MeOH). Why? The acid ensures rapid protonolysis of the Al-C bonds, preventing the formation of aluminum-oxide gels that trap polymer residues.
Visualization: The Experimental Workflow
Figure 2: Operational workflow for high-fidelity olefin polymerization.
Part 4: Safety & Troubleshooting
Handling Pyrophoric Reagents
Organoaluminum compounds are pyrophoric —they ignite spontaneously in air and react explosively with water.
-
The "Double-Needle" Technique: When withdrawing liquid from a sealed bottle, always use a source needle (inert gas in) and a withdrawal needle (liquid out) to prevent creating a vacuum that could suck in air.
-
PPE: Nomex (fire-resistant) lab coat is mandatory. Standard cotton burns; synthetics melt into the skin.
-
Spill Control: Never use water. Use dry sand, Vermiculite, or a dedicated Class D fire extinguisher.
Troubleshooting "Dead" Reactions
If a polymerization yields no polymer, follow this diagnostic logic:
-
Check the Al/M Ratio: Metallocenes often require Al/M ratios of 1000:1 to 5000:1 to shift the equilibrium toward the active cation.
-
The "Sparkle" Test: If the MAO solution is cloudy or has precipitated white solids (alumina gel), it has hydrolyzed. Discard it.
-
Poisoning: If using TEA as a scavenger, switch to TIBA. TEA can reduce
to inactive .
References
-
Sinn, H., & Kaminsky, W. (1980). Ziegler-Natta Catalysis.[2][4][5][6] Advances in Organometallic Chemistry.
-
Bochmann, M. (1996). Cationic Group 4 Metallocene Complexes and their Role in Polymerisation Catalysis: The Chemistry of Well Defined Ziegler Catalysts. Journal of the Chemical Society, Dalton Transactions.
-
Chen, E. Y.-X., & Marks, T. J. (2000). Cocatalysts for Metal-Catalyzed Olefin Polymerization: Activators, Activation Processes, and Structure-Activity Relationships. Chemical Reviews.
-
Pedeutour, J. N., et al. (2017). Deactivation and reactivation of methylaluminoxane (MAO) and the derived metallocene catalysts. Morressier/IUPAC.
-
Sigma-Aldrich. (2024).[7] Technical Bulletin AL-134: Handling Air-Sensitive Reagents.
-
UCLA Environment, Health & Safety. (2024). Standard Operating Procedure: Pyrophoric Liquid Handling.
Sources
- 1. Ziegler-Natta Catalyst - GeeksforGeeks [geeksforgeeks.org]
- 2. Mechanism for Ziegler natta catalysis with illustrations | Filo [askfilo.com]
- 3. cmu.edu [cmu.edu]
- 4. tuodaindus.com [tuodaindus.com]
- 5. Methylaluminoxane - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. ehs.uci.edu [ehs.uci.edu]
Advanced Technical Safety Guide: Chlorodipropylaluminum
Topic: Safety Data Sheet (SDS) & Technical Handling Guide: Chlorodipropylaluminum (
Executive Summary: The Pyrophoric Utility
Chlorodipropylaluminum (
Chemical Identity & Physicochemical Profile
Unlike stable reagents, the physical properties of
| Property | Specification | Notes |
| Chemical Name | Chlorodipropylaluminum | Synonyms: Dipropylaluminum chloride; |
| CAS Number | 3710-19-8 | |
| Molecular Formula | ||
| Molecular Weight | 148.61 g/mol | |
| Physical State | Colorless to pale yellow liquid | Often supplied as solution (e.g., in Hexane/Toluene) |
| Reactivity | Pyrophoric & Water-Reactive | Ignites spontaneously in air; explosive reaction with water.[1][2] |
| Boiling Point | ~100–110 °C (estimated) | Decomposes at high temperatures; distillation requires high vacuum. |
| Solubility | Hydrocarbons (Hexane, Toluene) | Reacts violently with protic solvents (Alcohols, Water). |
Hazard Mechanics: The "Why" Behind the Risk
To handle
The Lewis Acid Mechanism
The aluminum center in
-
Pyrophoricity: Upon contact with oxygen, the Al-C bond undergoes rapid homolytic cleavage and oxidation, generating sufficient exothermicity to ignite the organic ligands and solvent vapors instantly.
-
Hydrolysis: Contact with moisture triggers a violent protolysis reaction:
This releases corrosive Hydrogen Chloride (HCl) gas and generates heat sufficient to boil nearby solvent, creating a "steam explosion" effect.
Operational Safety & Engineering Controls
Core Directive: Never handle
A. Primary Containment: The Hierarchy of Controls
-
Glovebox (Gold Standard): An Argon/Nitrogen atmosphere with
ppm and . -
Schlenk Line (Silver Standard): A double-manifold system allowing high-vacuum evacuation and inert gas backfill.
B. Visualizing the Safe Transfer Workflow
The following diagram outlines the critical decision logic for transferring pyrophoric reagents, ensuring a "self-validating" safety loop.
Figure 1: Self-validating workflow for pyrophoric liquid transfer via Schlenk line.
Experimental Protocol: The "Graduated Quench"
A common failure mode in the lab is the improper disposal of residual reagent. Adding water directly to
The Protocol
Scope: Quenching reaction mixtures or cleaning syringes/glassware containing residual
-
Preparation: Place the flask/syringe in an ice bath (0°C). Ensure a rapid stir rate.
-
Phase 1: The Inert Diluent (Buffer)
-
Add dry Toluene or Hexane to dilute the remaining reagent concentration to <5%.
-
Why: This acts as a heat sink, absorbing the exotherm from the subsequent steps.
-
-
Phase 2: The Proton Donor (The "Soft" Quench)
-
Slowly add Isopropanol (IPA) dropwise.
-
Reaction:
. -
Observation: Watch for bubbling (
gas). Wait for bubbling to cease before adding the next drop.
-
-
Phase 3: The Reactive Alcohol
-
Once IPA addition causes no further bubbling, add Methanol.
-
Why: Methanol is smaller and more acidic, reacting with sterically hindered aluminum species that IPA missed.
-
-
Phase 4: Hydrolysis
-
Finally, add Water dropwise.
-
Result: The aluminum precipitates as Aluminum Hydroxide/Oxide. The mixture is now safe for standard organic waste disposal.
-
Visualizing the Quenching Logic
Figure 2: The Graduated Quench Protocol – a thermodynamic step-down approach.
Emergency Response: Fire & Exposure
Fire Fighting (Class D)
-
NEVER USE WATER. Water will accelerate the fire and cause an explosion.
-
NEVER USE
. Organoaluminums can react exothermically with carbon dioxide. -
Correct Agent: Dry Chemical (ABC Powder), Soda Ash, Lime, or dry sand.
-
Action: Smother the fire to cut off oxygen. Do not disturb the liquid; let it burn out if containment is safe.
First Aid (Corrosive & Thermal)
-
Skin Contact:
reacts with skin moisture to produce thermal burns and acid burns (HCl).-
Immediate Action: Wipe off excess liquid with a dry cloth (if possible/safe) before washing, then rinse with copious water for 15+ minutes.
-
-
Inhalation: Move to fresh air immediately. The HCl gas causes severe respiratory tract edema.
Toxicology & Environmental Impact
-
Acute Toxicity: High. Causes severe skin burns and eye damage (Category 1B).[3]
-
Target Organs: Respiratory system (mucous membranes), Skin, Eyes.
-
Environmental: Very toxic to aquatic life.[3] The hydrolysis products alter pH drastically.
References
-
ChemicalBook. (n.d.). Chlorodipropylaluminum Properties and CAS 3710-19-8. Retrieved from
-
GuideChem. (n.d.). Dipropylaluminum chloride Safety Data. Retrieved from
-
Sigma-Aldrich (Merck). (2025). Safety Data Sheet for Diethylaluminum Chloride (Analogous Protocol). Retrieved from
-
UCLA Chemistry & Biochemistry. (n.d.). Procedures for Safe Use of Pyrophoric Liquid Reagents. Retrieved from
-
EPFL. (n.d.). Protocol for quenching reactive chemicals. Retrieved from
Sources
Methodological & Application
Navigating the Reactive Landscape: A Guide to Solvent Compatibility for Chlorodipropylaluminum Reactions
For researchers, scientists, and professionals in drug development, the precise control of reaction parameters is paramount to achieving desired synthetic outcomes. Among the diverse reagents in the synthetic chemist's toolkit, organoaluminum compounds, such as chlorodipropylaluminum ((C₃H₇)₂AlCl), offer a unique combination of Lewis acidity and nucleophilic character. However, their high reactivity also necessitates a thorough understanding of their interaction with the reaction medium. This guide provides a detailed exploration of solvent compatibility for reactions involving chlorodipropylaluminum, moving beyond a simple list of compatible and incompatible solvents to explain the underlying chemical principles that govern these interactions.
The Dual Nature of Chlorodipropylaluminum: A Reactivity Primer
Chlorodipropylaluminum is a potent Lewis acid due to the electron-deficient aluminum center. This inherent acidity dictates its reactivity and, consequently, its compatibility with various solvents. The aluminum atom readily accepts electron pairs from Lewis bases, which can range from desired reactants to the solvent molecules themselves. This interaction can be either beneficial, by activating a substrate, or detrimental, by deactivating the reagent or promoting unwanted side reactions.
Furthermore, the aluminum-carbon bonds in chlorodipropylaluminum possess significant covalent character but are polarized, rendering the propyl groups nucleophilic. This dual Lewis acidic and nucleophilic nature makes it a versatile reagent in a variety of chemical transformations, including:
-
Ziegler-Natta Polymerization: As a co-catalyst, it activates transition metal catalysts for the polymerization of olefins.[1][2][3]
-
Carboalumination: The addition of the aluminum-carbon bond across alkynes and alkenes, creating new carbon-carbon bonds.[4][5]
-
Alkylation Reactions: As a source of propyl nucleophiles for the alkylation of carbonyl compounds and other electrophiles.[6][7]
The choice of solvent is not merely a medium for dissolution but an active participant in the reaction, influencing solubility, stability, and the overall reaction pathway.
Solvent Classification and Compatibility Profile
The compatibility of chlorodipropylaluminum with a given solvent is primarily determined by the solvent's functional groups and its Lewis basicity. Solvents can be broadly categorized into four main classes based on their interaction with this reagent:
Table 1: Solvent Compatibility Summary for Chlorodipropylaluminum
| Solvent Class | General Compatibility | Rationale | Examples |
| Hydrocarbon Solvents | Highly Recommended | Inert, non-coordinating, and provide good solubility for the reagent and many organic substrates. | Heptane, Hexane, Toluene, Cyclohexane |
| Ethereal Solvents | Use with Caution | Lewis basic oxygen can coordinate to the aluminum center, potentially moderating reactivity but can also inhibit some reactions. | Diethyl ether, Tetrahydrofuran (THF), Dioxane |
| Chlorinated Solvents | Generally Not Recommended | Potential for reaction with the C-Cl bond, especially at elevated temperatures or in the presence of catalysts. | Dichloromethane (DCM), Chloroform, Carbon tetrachloride |
| Protic Solvents | Strictly Avoid | Vigorous and exothermic reaction with acidic protons, leading to decomposition of the reagent. | Water, Alcohols (Methanol, Ethanol), Amines |
Hydrocarbon Solvents: The Workhorse of Inert Media
Apolar, non-coordinating hydrocarbon solvents are the most suitable choice for the majority of reactions involving chlorodipropylaluminum.
-
Chemical Inertness: Lacking lone pairs or acidic protons, they do not react with the organoaluminum reagent.
-
Solubility: Chlorodipropylaluminum and many non-polar organic substrates exhibit good solubility in these solvents.
-
Influence on Reactivity: By not coordinating to the aluminum center, they allow the full Lewis acidity of the reagent to be expressed, which is often crucial for catalytic activity and substrate activation.
In industrial applications, such as Ziegler-Natta polymerization, hydrocarbon solvents like n-heptane are the standard.[8] This choice ensures that the active catalytic species is not deactivated by solvent coordination.
Ethereal Solvents: A Double-Edged Sword of Coordination
Ethereal solvents, such as diethyl ether and tetrahydrofuran (THF), are Lewis bases due to the lone pairs on the oxygen atom. Their interaction with chlorodipropylaluminum is more complex and application-dependent.
-
Coordination and Moderation: The solvent molecules can coordinate to the aluminum center, forming a Lewis acid-base adduct. This can moderate the reactivity of the chlorodipropylaluminum, which may be desirable in certain sensitive reactions to prevent side reactions or decomposition.
-
Inhibition of Reactivity: In some cases, this coordination can be detrimental. For instance, in reactions where the full Lewis acidity of the aluminum is required for catalysis, ethereal solvents can act as inhibitors.
-
Solubility Enhancement: Ethers can enhance the solubility of more polar substrates.
The decision to use an ethereal solvent must be made on a case-by-case basis, considering the specific requirements of the reaction.
Chlorinated Solvents: A High-Risk Proposition
While seemingly inert, chlorinated solvents pose a significant risk when used with highly reactive organometallic reagents like chlorodipropylaluminum.
-
Potential for Reaction: The carbon-chlorine bond can react with the organoaluminum compound, particularly under thermal stress or in the presence of transition metal catalysts. This can lead to the formation of undesired byproducts and a loss of reagent activity.
-
Safety Concerns: Such reactions can be exothermic and may lead to pressure buildup in a closed system.
Therefore, chlorinated solvents are generally not recommended for reactions involving chlorodipropylaluminum.
Protic Solvents: A Recipe for Decomposition
Protic solvents, which contain acidic protons (e.g., O-H, N-H), are strictly incompatible with chlorodipropylaluminum.
-
Vigorous Reaction: The highly polarized Al-C bond readily reacts with acidic protons in a vigorous and exothermic acid-base reaction. This leads to the immediate decomposition of the organoaluminum reagent, releasing propane gas.
-
Complete Deactivation: This reaction is irreversible and completely deactivates the reagent, rendering it useless for the intended transformation.
It is imperative to ensure that all solvents and reagents are scrupulously dried and free of protic impurities before introducing chlorodipropylaluminum.
Application Notes and Protocols: Putting Theory into Practice
The following section provides illustrative protocols and discusses the rationale for solvent selection in specific applications of chlorodipropylaluminum.
Protocol: Ziegler-Natta Polymerization of Propylene
Ziegler-Natta catalysis is a cornerstone of industrial polymer production.[1][2][3] The choice of an inert solvent is critical to maintain the activity of the catalyst system.
Objective: To polymerize propylene using a Ziegler-Natta catalyst system with chlorodipropylaluminum as a co-catalyst.
Materials:
-
Titanium tetrachloride (TiCl₄)
-
Chlorodipropylaluminum (as a solution in heptane)
-
High-purity propylene gas
-
Anhydrous n-heptane
-
Argon or Nitrogen for inert atmosphere
Experimental Workflow:
Caption: Workflow for Ziegler-Natta polymerization of propylene.
Protocol Steps:
-
Reactor Setup: A stainless-steel reactor is thoroughly dried and purged with high-purity argon or nitrogen to remove all traces of air and moisture.[8]
-
Solvent Addition: Anhydrous n-heptane is introduced into the reactor as the reaction solvent.
-
Catalyst Component Addition: Under an inert atmosphere, titanium tetrachloride is added to the stirred solvent.
-
Co-catalyst Addition: A solution of chlorodipropylaluminum in heptane is then carefully added to the reactor. The order of addition and the ratio of Al to Ti are critical parameters.
-
Polymerization: The reactor is brought to the desired temperature and pressure, and high-purity propylene gas is introduced. The polymerization is allowed to proceed for the desired time.
-
Quenching and Isolation: The reaction is terminated by the addition of a protic solvent like isopropanol to destroy the active catalyst. The resulting polypropylene is then filtered, washed, and dried.
Causality of Solvent Choice: The use of n-heptane, a non-coordinating hydrocarbon solvent, is crucial for several reasons. It ensures that the Lewis acidic sites on the titanium catalyst and the aluminum co-catalyst remain available for interaction with the propylene monomer. Any coordination from a Lewis basic solvent would compete with the monomer, leading to a significant decrease in catalytic activity and polymerization rate.
Application Note: Carboalumination of Alkynes
The carboalumination of alkynes is a powerful method for the stereoselective synthesis of substituted alkenes.[4][5] The choice of solvent can influence the reaction rate and selectivity.
Objective: To perform a zirconium-catalyzed carboalumination of 1-octyne with chlorodipropylaluminum.
Materials:
-
Zirconocene dichloride (Cp₂ZrCl₂)
-
Chlorodipropylaluminum (as a solution in hexane)
-
1-Octyne
-
Anhydrous hexane
-
Argon or Nitrogen for inert atmosphere
Logical Relationship of Solvent Choice:
Caption: Influence of solvent type on carboalumination reactivity.
Discussion:
In the zirconium-catalyzed carboalumination of alkynes, the reaction typically proceeds well in hydrocarbon solvents like hexane or toluene. These non-coordinating solvents allow for the efficient interaction between the organoaluminum reagent, the zirconium catalyst, and the alkyne substrate.
While ethereal solvents can be used, their coordinating nature can sometimes slow down the reaction by competing for coordination sites on the zirconium and aluminum centers. However, in cases where the substrate or intermediates are prone to decomposition, the moderating effect of an ethereal solvent might be beneficial. The choice, therefore, depends on a balance between reaction rate and the stability of the species involved.
Safety, Handling, and Disposal
Chlorodipropylaluminum is a highly reactive and hazardous compound that must be handled with extreme care.
Table 2: Safety and Handling of Chlorodipropylaluminum
| Aspect | Precaution |
| Reactivity | Pyrophoric (ignites spontaneously in air). Reacts violently with water and other protic solvents.[9][10] |
| Handling | Must be handled under a dry, inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques. |
| Personal Protective Equipment (PPE) | Flame-retardant lab coat, safety glasses, and appropriate chemical-resistant gloves are mandatory. |
| Storage | Store in a cool, dry, well-ventilated area away from sources of ignition and incompatible materials.[11] |
| Spills | Small spills can be smothered with dry sand, soda ash, or powdered limestone. Do not use water or carbon dioxide extinguishers. |
| Disposal | Unused or waste material must be quenched carefully by slow addition to a non-protic, high-boiling solvent like toluene, followed by slow addition of a long-chain alcohol (e.g., isopropanol) under an inert atmosphere and with cooling. All disposal must comply with local, state, and federal regulations.[12][13][14][15][16] |
Workflow for Safe Quenching and Disposal:
Caption: Safe quenching and disposal of chlorodipropylaluminum.
Conclusion
The selection of an appropriate solvent is a critical parameter for the successful and safe execution of reactions involving chlorodipropylaluminum. A thorough understanding of the Lewis acidic and nucleophilic nature of this reagent, coupled with a knowledge of the properties of different solvent classes, allows the researcher to make informed decisions that can optimize reaction outcomes. While non-coordinating hydrocarbon solvents are generally the preferred choice, a careful consideration of the specific reaction mechanism and substrate stability may warrant the use of other solvent systems. As with any highly reactive reagent, strict adherence to safety protocols for handling and disposal is paramount.
References
-
6.13: Ziegler-Natta Polymerization - Chemistry LibreTexts. (2022, October 4). Retrieved from [Link]
-
ZIEGLER NATTA POLYMERIZATION FOR CSIR NET/GATE/IIT JAM - YouTube. (2022, January 10). Retrieved from [Link]
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Zr-Catalyzed Carbometallation - Wipf Group. (2004, November 14). Retrieved from [Link]
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18.4: Alkylation of Aldehydes and Ketones - Chemistry LibreTexts. (2015, July 18). Retrieved from [Link]
-
Hazardous Waste Disposal Guide - Research Areas - Dartmouth Policy Portal. (n.d.). Retrieved from [Link]
-
Zirconium Catalyzed Carboalumination of Alkynes: Mechanisms and Applications - Denmark Group. (n.d.). Retrieved from [Link]
-
Guidelines: Handling and Disposal of Chemicals - Purdue Engineering. (n.d.). Retrieved from [Link]
-
Ketone α-alkylation at the more-hindered site - PMC - PubMed Central. (2023, June 7). Retrieved from [Link]
-
2-(3-Chlorophenyl)-2-methylpropylamine HCl - SAFETY DATA SHEET. (n.d.). Retrieved from [Link]
-
Uncatalyzed Carbometallation Involving Group 13 Elements: Carboboration and Carboalumination of Alkenes and Alkynes - PMC - NIH. (n.d.). Retrieved from [Link]
-
Alkylation at the Alpha Position of Aldehydes and Ketones - YouTube. (2014, April 2). Retrieved from [Link]
-
Ziegler-Natta polymerization of olefins - stereoselectivity - Chemistry. (n.d.). Retrieved from [Link]
-
ADCO Environmental Services: Hazardous Waste Disposal Services Nationwide. (n.d.). Retrieved from [Link]
-
Polymerization of propylene with Ziegler-Natta catalyst: Optimization of operating conditions by response surface methodology (RSM) - ResearchGate. (2011, August 7). Retrieved from [Link]
-
Uncatalyzed Carbometallation Involving Group 13 Elements: Carboboration and Carboalumination of Alkenes and Alkynes - PubMed. (n.d.). Retrieved from [Link]
-
Substituted carbonyl compound synthesis by alkylation or condensation - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Household Hazardous Waste Recycling & Disposal | WM. (n.d.). Retrieved from [Link]
-
Enolate Reactions - Direct Alkylation of Ketones With LDA - YouTube. (2018, May 9). Retrieved from [Link]
-
Safe Handling & Disposal of Harmful Products | NYC.gov. (n.d.). Retrieved from [Link]
-
Ziegler–Natta catalyst - Wikipedia. (n.d.). Retrieved from [Link]
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Application Notes and Protocols for the Safe Storage of Dipropylaluminum Chloride Cylinders
Abstract
Dipropylaluminum chloride ((C₃H₇)₂AlCl), a potent organoaluminum reagent, is integral to various catalytic and synthetic processes within research and drug development. Its utility is matched by its significant hazards, primarily its pyrophoric nature—spontaneously igniting upon contact with air—and its violent reactivity with water. Mishandling of dipropylaluminum chloride cylinders can lead to catastrophic incidents, including fires, explosions, and severe chemical burns. This document provides a comprehensive, in-depth guide to the stringent storage conditions and protocols required to maintain the safety and integrity of these reagents. The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing the scientific principles behind each safety measure to foster a culture of inherent safety and experimental reproducibility.
Understanding the Inherent Hazards of Dipropylaluminum Chloride
Dipropylaluminum chloride is a member of the organoaluminum compound family, which is characterized by a highly polarized aluminum-carbon bond. This polarization is the root of its high reactivity.
-
Pyrophoricity: The compound readily and spontaneously ignites upon exposure to atmospheric oxygen. This is a rapid, exothermic oxidation of the aluminum-carbon bonds. The high reactivity necessitates that the compound is never exposed to the ambient atmosphere.[1][2]
-
Hydrolytic Reactivity: Dipropylaluminum chloride reacts violently with water and other protic sources (e.g., alcohols, moist air). This hydrolysis is extremely exothermic and liberates flammable propane gas and corrosive hydrogen chloride (HCl), which can rapidly pressurize and rupture containers.[3][4]
-
Corrosivity: As a result of its reaction with moisture, it produces hydrochloric acid, making it highly corrosive to human tissue and many materials. It can cause severe skin burns and eye damage upon contact.[3][4]
Due to these properties, all handling and storage procedures must be executed with the primary objective of rigorously excluding air and moisture.[4]
Hazard Identification
The National Fire Protection Association (NFPA) 704 standard provides a succinct summary of a chemical's hazards. While a specific rating for dipropylaluminum chloride is not universally established, the rating for the closely related and structurally similar diethylaluminum chloride (DEAC) serves as an authoritative proxy.[3][5]
| Hazard | NFPA 704 Rating | Explanation |
| Health | 3 | Materials that, under emergency conditions, can cause serious or permanent injury.[3][5] |
| Flammability | 4 | Materials that will rapidly or completely vaporize at normal temperature and pressure, or are readily dispersed in air and will burn readily; includes pyrophoric substances.[3][5][6] |
| Instability | 3 | Materials capable of detonation or explosive reaction but require a strong initiating source or heating under confinement.[3] |
| Special | W | Reacts with water in an unusual or dangerous manner.[5][7] |
Table 1: NFPA 704 Hazard Rating for Diethylaluminum Chloride, a proxy for Dipropylaluminum Chloride.
Cylinder Storage Infrastructure: A Controlled Environment
The storage location for dipropylaluminum chloride cylinders is the first and most critical line of defense against accidental release. The design of this area must be deliberate and rooted in the chemical properties of the reagent.
General Storage Area Requirements
The primary storage area must be designed to mitigate the risks of fire, corrosion, and accidental contact with incompatible materials.
-
Location: The storage area should be a dedicated, well-ventilated space.[6] Whenever possible, outside or detached storage is preferred.[6] It must be segregated from general laboratory operations and personnel traffic.
-
Temperature Control: Cylinders should be stored in a cool, dry place, away from direct sunlight and sources of heat or ignition.[6][8] While some sources suggest room temperature (15-25°C), maintaining a consistently cool and stable temperature is best practice to minimize vapor pressure changes within the cylinder. Flammable-safe refrigerators may be used, but are not strictly necessary unless specified by the manufacturer.[9]
-
Ventilation: The area must be well-ventilated to prevent the accumulation of flammable or corrosive vapors in the event of a slow leak.[6]
-
Exclusion of Incompatibles: The storage area must be free of water sources, oxidizing agents, alcohols, and combustible materials.[6][8][10] A minimum separation distance of 20 feet (approximately 6 meters) from incompatible materials is a standard recommendation.
Cylinder Security and Segregation
Physical security and logical organization of cylinders are paramount to preventing accidents.
-
Securing Cylinders: All cylinders, whether full or empty, must be stored upright and individually secured with non-combustible restraints, such as chains or heavy-duty straps, to a stable structure like a wall or a dedicated cylinder rack.[11][12] It is recommended to use two chains, one at the top third and one at the bottom third of the cylinder.[11]
-
Segregation: Full cylinders should be stored separately from empty cylinders to prevent accidental use of a depleted cylinder.[11][12] Employ a "first-in, first-out" inventory system.
-
Labeling: All cylinders must be clearly labeled with the correct chemical name and all relevant hazard warnings.[13] The manufacturer's label should never be defaced or removed. Empty cylinders should be clearly marked as "EMPTY" or "MT".[11]
Protocols for Cylinder Management
A systematic approach to the entire lifecycle of the cylinder in a facility, from receipt to return, is essential for safety.
Protocol: Receiving New Cylinders
-
Personnel: Only personnel trained in the handling of pyrophoric materials should receive cylinders.
-
Personal Protective Equipment (PPE): At a minimum, steel-toed safety shoes, safety glasses, and heavy-duty gloves should be worn.
-
Inspection: Upon receipt, immediately inspect the cylinder for any signs of damage, such as dents, gouges, or corrosion. Check the valve and valve cap for damage. Do not accept a damaged cylinder.
-
Label Verification: Confirm that the cylinder is clearly labeled as Dipropylaluminum Chloride.
-
Transport: Use a suitable cylinder cart or trolley to transport the cylinder to the designated storage area.[14] Never roll, drag, or slide a cylinder.[14] The valve protection cap must remain securely in place during transport.[14]
-
Secure in Storage: Immediately upon arrival in the storage area, secure the cylinder in an upright position.
Protocol: Routine Storage and Inspection
-
Frequency: Conduct visual inspections of stored cylinders on a monthly basis.
-
Inspection Checklist:
-
Verify that the cylinder is upright and securely chained.
-
Check for any signs of corrosion or leakage around the valve.
-
Ensure the valve cap is securely in place.
-
Confirm that the storage area is free of incompatible materials and water sources.
-
Verify that fire suppression equipment (e.g., Class D fire extinguisher) is readily accessible and has been recently inspected.
-
-
Documentation: Maintain a logbook of all cylinder inspections. Record the date of inspection and the condition of each cylinder.
Material Compatibility: A Critical Consideration
The high reactivity of dipropylaluminum chloride limits the materials suitable for wetted components (valves, transfer lines, septa). Incompatible materials can be corroded or may catalyze decomposition, leading to system failure. The following recommendations are based on the known reactivity of organoaluminum compounds.
| Material Class | Recommended Materials | Not Recommended / Incompatible | Rationale |
| Metals | Stainless Steel (304, 316), Hastelloy C-276 | Aluminum, Carbon Steel, Brass, Bronze | Highly resistant to corrosion from both the reagent and its acidic byproducts. Aluminum itself can be corroded by these reagents.[15][16] |
| Elastomers | Perfluoroelastomers (FFKM, e.g., Kalrez®), PTFE | Nitrile (Buna-N), Neoprene, EPDM, Natural Rubber, Silicone | Organoaluminums are aggressive solvents and will degrade most common elastomers, leading to seal failure. PTFE offers broad chemical resistance.[15] |
| Plastics | PTFE, PFA | Polypropylene (PP), Polyethylene (HDPE, LDPE), PVC, Polycarbonate | Most plastics are susceptible to attack and degradation by organoaluminum compounds. |
Table 2: General Material Compatibility for Dipropylaluminum Chloride. Users must always verify compatibility for their specific application and conditions.[17][18]
Protocol: Transporting Cylinders from Storage to Point-of-Use
Moving a cylinder of a pyrophoric reagent is a high-risk activity that demands a formal, step-by-step procedure.
-
Preparation and Communication:
-
Ensure the pathway from the storage area to the laboratory is clear of obstructions.
-
Notify personnel in the vicinity that a hazardous material is being transported.
-
Prepare the laboratory area by removing all flammable solvents, water sources, and unnecessary clutter from the fume hood or glove box where the cylinder will be staged.
-
-
Personnel and PPE:
-
A minimum of two trained personnel should be involved (the "buddy system").
-
Required PPE includes a flame-resistant lab coat, chemical splash goggles over safety glasses, a face shield, and heavy-duty, chemical-resistant gloves.
-
-
Cylinder Transport:
-
Verify the cylinder valve is closed and the valve protection cap is securely fastened.
-
Secure the cylinder onto a stable, appropriate cylinder cart.
-
Proceed directly and without delay to the point-of-use. Do not use elevators with other passengers.[13]
-
-
Securing at Point-of-Use:
-
Upon arrival in the lab, immediately secure the cylinder to a stable structure (e.g., wall bracket, heavy-duty rack) adjacent to the fume hood or glove box.
-
Only after the cylinder is securely restrained should the valve protection cap be removed in preparation for connecting to the apparatus.
-
Visualization of Workflow
The following diagram illustrates the critical decision points and actions for safely moving a dipropylaluminum chloride cylinder.
Emergency Preparedness and Response
Spill Response
-
Small Spills (<100 mL):
-
Alert all personnel in the immediate area and evacuate if necessary.
-
If the spill does not ignite, immediately cover it with a generous amount of dry sand, powdered lime (soda ash), or another non-combustible absorbent. DO NOT use water, foam, or combustible materials like paper towels.[10]
-
Once the material is smothered, slowly and cautiously collect the mixture using non-sparking tools into a dry container.
-
Move the container to a fume hood for quenching by slowly adding a non-protic, high-boiling point solvent like toluene, followed by a very slow, dropwise addition of isopropanol to deactivate the reagent.
-
-
Large Spills or Spills that Ignite:
-
Activate the fire alarm and evacuate the area immediately.
-
Call emergency services.
-
If trained and it is safe to do so, use a Class D dry powder fire extinguisher. NEVER use a water, CO₂, or foam extinguisher, as this will exacerbate the fire.[10]
-
Personnel Exposure
-
Skin Contact: Immediately proceed to the nearest safety shower and flush the affected area with copious amounts of water for at least 15 minutes, after removing any contaminated clothing.[9] The large volume of water helps to dissipate the heat from the exothermic reaction. Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[9] Seek immediate medical attention.
References
-
PubChem. (n.d.). Diethylaluminum chloride. National Center for Biotechnology Information. Retrieved from [Link]
-
New Jersey Department of Health. (2010). Right to Know Hazardous Substance Fact Sheet: DIETHYLALUMINUM CHLORIDE. Retrieved from [Link]
-
Emerson Process Management. (n.d.). Chemical Compatibility of Elastomers and Metals. Retrieved from [Link]
-
Wikipedia. (n.d.). Diethylaluminium chloride. Retrieved from [Link]
-
University of Wisconsin-Madison Office of Chemical Safety. (2023). Requirements for Pyrophoric Research. Retrieved from [Link]
-
University of Cape Town, Department of Science. (n.d.). SOP: GAS CYLINDERS. Retrieved from [Link]
-
CP Lab Safety. (n.d.). Aluminum Chemical Compatibility Chart. Retrieved from [Link]
-
Youngstown State University. (n.d.). Standard Operating Procedure (SOP) Compressed Gas Cylinders. Retrieved from [Link]
-
University of California, Los Angeles - Environmental Health & Safety. (n.d.). Pyrophoric materials – Storage Guide. Retrieved from [Link]
-
The University of British Columbia - Campus Operations and Risk Management. (n.d.). Compressed Gas Cylinder Safe Handling, Use and Storage. Retrieved from [Link]
-
University of California, San Diego - Environmental Health and Safety. (n.d.). Pyrophoric Liquids & Solids. Retrieved from [Link]
-
The Hong Kong University of Science and Technology - Health, Safety and Environment Office. (n.d.). Handling, Storage and Use of Gas Cylinders. Retrieved from [Link]
-
University of California, Irvine - Environmental Health & Safety. (n.d.). Pyrophorics SOP. Retrieved from [Link]
-
Alberta Environmental Monitoring, Evaluation and Reporting Agency. (n.d.). Standard Operating Procedure for Compressed Gas Cylinder Handling. Retrieved from [Link]
-
Techni-flow. (n.d.). Chemical Compatibility Guide. Retrieved from [Link]
-
Habonim. (n.d.). Chemical compatibility. Retrieved from [Link]
-
Max Spare. (n.d.). Chemical-Compatibility-Chart.pdf. Retrieved from [Link]
Sources
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- 3. Diethylaluminum chloride | C4H10AlCl | CID 7277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. DIETHYL ALUMINUM CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
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- 7. Diethylaluminium chloride - Wikipedia [en.wikipedia.org]
- 8. ehs.dartmouth.edu [ehs.dartmouth.edu]
- 9. ucop.edu [ucop.edu]
- 10. nj.gov [nj.gov]
- 11. science.uct.ac.za [science.uct.ac.za]
- 12. ysu.edu [ysu.edu]
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- 18. habonim.com [habonim.com]
Troubleshooting & Optimization
Safe Disposal of Hydrolyzed Chlorodipropylaluminum Waste
Technical Support Center & Troubleshooting Guide
Emergency Triage: Read This First
Is your waste container smoking, bulging, or warm to the touch? If YES , do not attempt to open or move it immediately.[1] You are likely experiencing incomplete hydrolysis or secondary gas evolution .[1]
-
Clear the area of non-essential personnel.
-
Ventilation: Ensure the fume hood sash is at the lowest working position and max flow is active.
-
Thermal Scan: If safe, check the container temperature. A rising temperature indicates an active exothermic reaction (delayed hydrolysis).[1]
-
Do NOT add water. If the waste is smoking, adding water can cause a violent eruption (steam explosion + hydrogen/alkane ignition).[1]
-
Contact EHS immediately if the situation escalates (fire/uncontrolled pressure).[1]
Technical Assessment: The "Hydrolyzed" Fallacy
Context: Chlorodipropylaluminum (
The Hazard: Researchers often assume that adding water renders the waste "safe." This is false. Rapid hydrolysis often creates a crust of gelatinous aluminum hydroxide (
Objective: This guide provides a self-validating protocol to confirm complete destruction (quenching) and safe phase separation before final disposal.
Core Protocol: Verification & Neutralization
Prerequisites:
-
PPE: Flame-resistant lab coat, nitrile gloves (double gloved) or Silver Shield® liners, chemical splash goggles, face shield.[1]
-
Environment: Fume hood with inert gas line (Nitrogen/Argon) available.[1]
Step 1: The "Bubble Test" (Verification)
Before declaring waste "hydrolyzed," you must stress-test the mixture.
-
Place the waste container in an ice bath within the fume hood.[1]
-
Insert a long glass stir rod or mechanical stirrer.[1]
-
Gently break up any solid "clumps" or sludge at the bottom.[1]
-
Why? This mechanically disrupts the
gel crust.[1]
-
-
Observation: If breaking the crust releases gas bubbles or white fumes, active reagent is still present. [1]
-
Action: Add Isopropanol (IPA) slowly under inert atmosphere until bubbling ceases.
-
Step 2: Acidic Solubilization (Breaking the Gel)
Aluminum hydroxide forms a thick, sticky sludge that clogs waste containers and traps reagents.[1] You must dissolve it.[1]
-
Check pH.[1][2] It will likely be acidic (due to HCl byproduct), but the solids need lower pH to dissolve.
-
Slowly add 1M HCl or 10% Sulfuric Acid to the stirred mixture.
Step 3: Phase Separation
Once the solids are dissolved, you will have two layers:
-
Top Layer: Organic solvent (Hexane, Toluene, etc.) + residual Propane (dissolved).[1]
-
Bottom Layer: Aqueous Acidic Aluminum salts.[1]
Separation Protocol:
Troubleshooting & FAQs
Direct solutions to common failure modes.
Q1: The waste turned into a solid white brick inside the flask. How do I get it out?
Diagnosis: Rapid addition of water caused massive precipitation of aluminum hydroxide gel, which solidified.[1] Solution:
-
Do not scrape aggressively; friction can ignite trapped pockets.[1]
-
Add a 10% dilute acid solution (HCl or Acetic Acid) or a saturated Sodium Potassium Tartrate (Rochelle Salt) solution.[1]
-
Allow it to soak overnight in the fume hood. Rochelle salts are excellent chelators for aluminum and will slowly dissolve the matrix without generating excessive heat.[1]
Q2: I see continuous bubbling even after adding excess water.
Diagnosis: You are likely evolving Propane gas from the slow hydrolysis of the propyl groups, or Hydrogen gas if metallic aluminum fines were present. Solution:
-
Ensure the vessel is vented (do not cap tightly).[1]
-
Sweep the headspace with Nitrogen to prevent flammable gas buildup.[1]
-
Wait.[1] Do not transfer until off-gassing stops completely (stable for >1 hour).
Q3: The aqueous layer is milky and won't separate (Emulsion).
Diagnosis: Aluminum salts act as surfactants/flocculants, stabilizing emulsions.[1] Solution:
-
Add solid Sodium Chloride (NaCl) to saturate the aqueous layer (Salting out).[1]
-
If that fails, filter the mixture through a pad of Celite (diatomaceous earth).[1] The Celite will trap the fine particulate matter stabilizing the emulsion. Dispose of the Celite as solid hazardous waste.[1]
Q4: Can I mix this with other organic waste streams?
Diagnosis: Compatibility concern.[1] Solution:
-
NO. Do not mix with oxidizers (Peroxides, Nitric Acid) or bases (unless fully neutralized).[1]
-
Risk: Mixing acidic Al waste with basic waste (amines, caustic soda) will cause immediate massive precipitation of Al(OH)3 gel and heat generation (exotherm), potentially pressurizing the container.[1]
Visual Workflow: The "Double-Quench" Logic
This diagram illustrates the decision process to ensure no pyrophoric material remains.
Caption: Figure 1. Decision tree for validating complete hydrolysis and managing gel encapsulation risks before final disposal.
Data Summary: Waste Characterization
| Parameter | Characteristic | Management Strategy |
| Primary Hazard | Corrosive (Acidic) & Flammable | Segregate from Oxidizers and Bases.[1][3] |
| pH Range | Typically pH 1 - 3 (Due to HCl) | Neutralize or label as "Acidic Corrosive".[1] |
| Gas Evolution | Propane ( | Vent containers; Store in Flammable Cabinet.[1] |
| Solid Precipitate | Aluminum Hydroxide ( | Dissolve with acid or filter as solid waste.[1] |
| RCRA Codes (Est.) | D001 (Ignitable), D002 (Corrosive) | Label container with both codes. |
Regulatory Compliance & Packaging
RCRA Waste Codes (USA):
-
D001 (Ignitable): Due to residual organic solvent (Hexane/Toluene) and dissolved Propane.[1]
-
D002 (Corrosive): Due to HCl byproduct (pH < 2).[1]
-
D003 (Reactive): Only applies if hydrolysis is incomplete.[1] If you follow the "Core Protocol" above, this code should no longer apply, but check local facility guidelines.
Final Packaging:
-
Container: HDPE (High-Density Polyethylene) or Glass.[1] Avoid metal containers due to acid corrosion.[1]
-
Venting: Use a vented cap (pressure-relief cap) for the first 24 hours to ensure no residual gas buildup.[1]
-
Labeling: "Hazardous Waste - Flammable, Corrosive.[1] Contains: Aluminum Salts, Hydrochloric Acid, [Solvent Name]."[1]
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1]
-
Source: [Link]
-
-
Sigma-Aldrich. (2022).[1] Technical Bulletin: Handling and Disposal of Organoaluminum Compounds. MilliporeSigma.[1][4][5]
-
U.S. Environmental Protection Agency (EPA). (2023).[1] Defining Hazardous Waste: Listed and Characteristic Wastes (40 CFR Part 261).
-
Source: [Link]
-
-
Vanderbilt University Environmental Health & Safety. (n.d.).[1] Quenching Pyrophoric Reagents SOP.
-
Source: [Link]
-
Sources
Lewis Acid Catalysis Support Hub: Optimizing Alkylation with Al-Cl Reagents
Current Status: Operational Ticket ID: ALK-OPT-2024 Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Introduction
Welcome to the technical support center for Friedel-Crafts and related alkylation protocols. This guide addresses the high-energy landscape of Aluminum Chloride (
This interface is designed to troubleshoot your specific yield and selectivity failures, moving beyond textbook theory into field-proven process chemistry.
Module 1: Reaction Setup & Catalyst Integrity
Q: My reaction stalls immediately, or yields are inconsistent batch-to-batch. Is my catalyst "dead"?
Diagnosis: Likely moisture contamination or surface passivation.
The Fix: The "Sublimation & Dosing" Protocol
-
Visual Inspection: High-quality anhydrous
should be off-white or pale yellow. If it is grey or sticky, it is hydrolyzed. -
Purification: For critical applications, sublime the
in a sublimation apparatus under vacuum at 190°C to remove hydrated species. -
Solvent Dosing: Do not dump solid
into the reaction. Instead, prepare a slurry or solution:-
Nitrobenzene: Dissolves
and forms a mild complex, moderating reactivity (good for selectivity). -
Nitromethane: Increases solubility and often accelerates reaction rates due to high dielectric constant.
-
DCM/DCE: Standard non-complexing solvents for "hotter" reactivity.
-
Q: Which solvent system should I use to control the reaction rate?
Technical Insight: The solvent is not inert; it determines the active catalytic species.
| Solvent System | Interaction with | Reactivity Profile | Recommended For |
| Carbon Disulfide ( | Weak/None | High (Aggressive) | Deactivated substrates; difficult alkylations. |
| Dichloromethane (DCM) | Weak | High | General purpose; easy work-up. |
| Nitrobenzene | Strong Complexation | Moderate (Attenuated) | Highly reactive substrates (e.g., phenols, anisoles) to prevent tarring. |
| Nitromethane | Moderate | High (Kinetic boost) | When solubility of the complex is a limiting factor. |
Module 2: Selectivity & Yield Optimization
Q: I am seeing significant polyalkylation (di- and tri-substituted products). How do I stop at mono-alkylation?
Root Cause: Product Activation. Alkyl groups are electron-donating.[1] The product (alkylbenzene) is more nucleophilic than the starting material (benzene). The reaction kinetics favor the product reacting again.
The Fix: Kinetic Control Strategy
-
High Dilution (Inverse Addition): Do not add the arene to the alkyl halide/catalyst mixture. Instead, add the alkyl halide/catalyst complex slowly into a large excess of the arene.
-
Molar Ratios: Use the arene as the solvent if possible, or maintain a 5:1 to 10:1 ratio of Arene:Alkyl Halide.
-
Alternative Reagents: Switch to milder alkylaluminum chlorides (
or ). These are less aggressive and discriminate better between the starting material and the activated product [1].
Q: I used 1-chloropropane expecting n-propylbenzene, but I isolated isopropylbenzene. Why?
Root Cause: Carbocation Rearrangement.[1][2][3]
Primary carbocations are thermodynamically unstable. The incipient primary carbocation generated by
The Fix: The Acylation-Reduction Bypass Direct alkylation is impossible for straight chains longer than ethyl without rearrangement. You must alter the pathway.
Protocol:
-
Step 1 (Acylation): React the arene with propanoyl chloride and
.[3] The acylium ion is resonance-stabilized and does not rearrange . -
Step 2 (Reduction): Reduce the resulting ketone to an alkane using:
-
Clemmensen Reduction (Zn(Hg), HCl)
-
Wolff-Kishner Reduction (Hydrazine, KOH)
-
Catalytic Hydrogenation (Pd/C,
)
-
Visualizing the Pathway Decision:
Figure 1: Decision logic for preventing carbocation rearrangement. Direct alkylation fails for n-propyl and larger chains; the acylation-reduction pathway is the required workaround [2].
Module 3: Work-up & Isolation
Q: My work-up has turned into a thick, gelatinous emulsion. I can't separate the layers.
Root Cause: Aluminum Hydroxide Precipitation.[4]
Quenching
The Fix: The "Acidic Quench" Protocol
Never quench with pure water or base initially. Keep the aluminum in solution as ionic
-
Preparation: Prepare a slurry of crushed ice and concentrated
(approx 10% v/v of the total quench volume). -
Quenching: Pour the reaction mixture slowly into the vigorously stirred ice/acid mix.
-
Chemistry:
. This species is water-soluble and does not gel.
-
-
Emulsion Breakers (If it still happens):
Module 4: Advanced & Green Alternatives
Q: Can I avoid the hazardous waste and moisture sensitivity of solid ?
Solution: Ionic Liquids (Chloroaluminates).
Room temperature ionic liquids (e.g., [BMIM]Cl-
-
Benefit 1: The catalyst is liquid, eliminating surface passivation issues.
-
Benefit 2: Tunable acidity. By adjusting the molar ratio of
to the organic salt (e.g., > 1:1 ratio), you create "superacidic" species ( ) that drive difficult alkylations [4]. -
Benefit 3: Recycling. The product (organic layer) is often immiscible with the ionic liquid, allowing for simple decantation and catalyst reuse.
References
-
Olah, G. A., et al. (1964).[3] "Aromatic Substitution. XXII. Acetylation of Benzene, Alkylbenzenes, and Halobenzenes."[3] Journal of the American Chemical Society.[3] Link (Seminal work on mechanism and selectivity).
-
Master Organic Chemistry. (2018). "Friedel-Crafts Alkylation and Acylation." Link (Authoritative guide on rearrangement avoidance).
-
BenchChem Technical Support. (2025). "Removal of Aluminum Chloride Catalyst & Emulsion Management." Link (Standard industrial work-up protocols).
-
Earle, M. J., & Seddon, K. R. (2000).[6] "Ionic liquids.[6][7] Green solvents for the future." Pure and Applied Chemistry. Link (Green chemistry alternatives using chloroaluminates).
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. ocw.mit.edu [ocw.mit.edu]
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- 5. Workup [chem.rochester.edu]
- 6. researchgate.net [researchgate.net]
- 7. Room Temperature Ionic Liquids as Green Solvent Alternatives in the Metathesis of Oleochemical Feedstocks - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the ¹H NMR Chemical Shifts of Dipropylaluminum Chloride and Related Alkylaluminum Reagents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis and catalysis, organoaluminum compounds stand as versatile and powerful reagents. Their utility, however, is intrinsically linked to a nuanced understanding of their structure and reactivity. Among the array of characterization techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, offers a direct window into the electronic environment of the alkyl ligands attached to the aluminum center. This guide provides a comparative analysis of the ¹H NMR chemical shifts of dipropylaluminum chloride, contextualized with data from related and more commonly cited alkylaluminum halides. Due to the air- and moisture-sensitive nature of these compounds, this guide also incorporates essential protocols for sample handling and data acquisition.
Understanding the ¹H NMR Landscape of Alkylaluminum Halides
The chemical shift of a proton in an NMR spectrum is exquisitely sensitive to its local electronic environment.[1][2] In the case of alkylaluminum compounds, the electropositive aluminum atom influences the shielding of adjacent protons. The introduction of an electronegative halogen, such as chlorine, imparts a significant deshielding effect, causing a downfield shift in the resonance of nearby protons.[3][4] This effect is most pronounced on the protons of the carbon directly bonded to the aluminum atom (the α-carbon).
Comparative ¹H NMR Data
The following table summarizes the expected ¹H NMR chemical shifts for dipropylaluminum chloride, alongside reported or inferred data for analogous alkylaluminum chlorides. These values are typically reported for solutions in deuterated benzene (C₆D₆) or chloroform (CDCl₃), which are common solvents for these reactive species.
| Compound Name | Structure | α-CH₂ Chemical Shift (δ, ppm) | β-CH₂/CH₃ Chemical Shift (δ, ppm) | γ-CH₃ Chemical Shift (δ, ppm) | Solvent |
| Dipropylaluminum Chloride | (CH₃CH₂CH₂)₂AlCl | ~0.6 - 0.8 (t) | ~1.4 - 1.6 (sextet) | ~0.9 - 1.1 (t) | C₆D₆ |
| Diethylaluminum Chloride | (CH₃CH₂)₂AlCl | ~0.4 - 0.6 (q) | ~1.1 - 1.3 (t) | - | C₆D₆ |
| Ethylaluminum Dichloride | CH₃CH₂AlCl₂ | ~0.8 - 1.0 (q) | ~1.2 - 1.4 (t) | - | C₆D₆ |
| Tripropylaluminum | (CH₃CH₂CH₂)₃Al | ~0.3 - 0.5 (t) | ~1.5 - 1.7 (sextet) | ~0.9 - 1.1 (t) | C₆D₆ |
Values for dipropylaluminum chloride are estimated based on trends observed in related compounds.
Analysis of Trends:
-
Effect of Chlorine: A clear trend of downfield shifting for the α-protons is observed as the number of chlorine atoms increases. For instance, the α-CH₂ quartet of diethylaluminum chloride is found at a lower field compared to triethylaluminum (not shown, but follows the trend). This deshielding effect is even more pronounced in ethylaluminum dichloride.[5] We can confidently predict a similar, albeit less pronounced, downfield shift for the α-CH₂ triplet of dipropylaluminum chloride when compared to tripropylaluminum.
-
Signal Multiplicity: The splitting patterns (multiplicity) follow the n+1 rule. For the propyl chain, the α-methylene protons are coupled to the adjacent β-methylene protons, resulting in a triplet. The β-methylene protons are coupled to both the α-methylene and γ-methyl protons, leading to a more complex multiplet, often a sextet. The terminal γ-methyl protons appear as a triplet due to coupling with the β-methylene protons.
Experimental Protocol for Acquiring ¹H NMR Spectra of Air-Sensitive Organoaluminum Compounds
The pyrophoric and hydrolytically unstable nature of dipropylaluminum chloride and its analogues necessitates rigorous air-sensitive handling techniques for NMR sample preparation.[6][7][8][9]
Materials:
-
Glovebox or Schlenk line with an inert atmosphere (N₂ or Ar)
-
Dry, degassed deuterated solvent (e.g., C₆D₆, CDCl₃) stored over molecular sieves[10]
-
J. Young NMR tube or a standard NMR tube with a septum and parafilm
-
Gastight syringe
-
Dipropylaluminum chloride (or other alkylaluminum reagent)
Step-by-Step Methodology:
-
Preparation of the NMR Tube:
-
Thoroughly dry the NMR tube in an oven at >120 °C for at least 4 hours.
-
If using a J. Young tube, ensure the tap is properly greased and holds a vacuum.
-
Transfer the hot NMR tube into the antechamber of a glovebox or attach it to a Schlenk line for several vacuum/inert gas cycles to ensure a dry, inert atmosphere inside the tube.[7]
-
-
Sample Preparation (inside a glovebox):
-
In the inert atmosphere of the glovebox, add the desired amount of the alkylaluminum compound to the NMR tube.
-
Using a clean, dry gastight syringe, add the deuterated solvent to the NMR tube to the appropriate volume (typically 0.5-0.7 mL).
-
Securely cap the NMR tube. For standard tubes, use a tight-fitting septum and wrap it securely with parafilm. For a J. Young tube, close the tap firmly.
-
-
Data Acquisition:
-
Carefully transport the sealed NMR tube to the NMR spectrometer.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters. It is advisable to use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak (e.g., C₆D₅H at 7.16 ppm in benzene-d₆).
-
Logical Workflow for Sample Preparation and Analysis
Caption: Workflow for preparing and analyzing air-sensitive NMR samples.
Conclusion
While a definitive ¹H NMR spectrum of dipropylaluminum chloride is not widely published, a robust understanding of its spectral characteristics can be achieved through comparative analysis with related alkylaluminum halides. The deshielding effect of the chlorine atom is the dominant factor influencing the chemical shifts of the α-protons of the propyl group. By following meticulous air-sensitive handling protocols, researchers can confidently acquire high-quality ¹H NMR data for these reactive yet synthetically invaluable compounds, enabling precise structural confirmation and a deeper understanding of their chemical behavior.
References
-
Gauss, J., Schneider, U., Ahlrichs, R., Dohmeier, C., & Schnoeckel, H. (n.d.). 27Al NMR spectroscopic investigation of aluminum(I) compounds: ab initio calculations and experiment. Journal of the American Chemical Society. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
-
ChemistryViews. (2013, August 6). Tips and Tricks for the Lab: Air-Sensitive Techniques (4). Retrieved from [Link]
-
Wilmad-LabGlass. (n.d.). NMR-006: Valve Tubes and Air Sensitive Samples in NMR. Retrieved from [Link]
-
AZoLifeSciences. (2023, November 7). NMR Spectroscopy in Structural Analysis of Organic Compounds. Retrieved from [Link]
-
Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]
-
Reich, H. J. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. Retrieved from [Link]
-
ResearchGate. (n.d.). 250 MHz 1 H NMR spectra of poly(diallyldimethylammonium) chloride and... Retrieved from [Link]
-
JoVE. (n.d.). Preparing NMR Samples on a Schlenk Line. Retrieved from [Link]
-
ChemTube. (n.d.). NMR-006: Valve Tubes and Air Sensitive Samples in NMR. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary NMR data. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H, 27 Al and 14 N NMR chemical shifts measured for AlH 3 ·nL adducts a. Retrieved from [Link]
-
University of Cambridge. (2016). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 15). 6: NMR Preparation. Retrieved from [Link]
-
Wolfender, J. L., et al. (2015). NMR-spectroscopic analysis of mixtures: from structure to function. PMC - NIH. Retrieved from [Link]
-
Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹³C NMR spectrum of the allyl chloride/propylene copolymer produced by... Retrieved from [Link]
-
American Elements. (n.d.). Ethylaluminum Dichloride. Retrieved from [Link]
Sources
- 1. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
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- 3. chem.libretexts.org [chem.libretexts.org]
- 4. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 5. Buy Ethylaluminum dichloride | 563-43-9 [smolecule.com]
- 6. chemistryviews.org [chemistryviews.org]
- 7. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 8. NMR-006: Valve Tubes and Air Sensitive Samples in NMR | 化譜有限公司 [spectra.com.tw]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. ckgas.com [ckgas.com]
Comparative Analysis: Diethylaluminum Chloride (DEAC) vs. Dipropylaluminum Chloride (DPAC)
Executive Summary: The "Workhorse" vs. The "Tuner"
In the landscape of organoaluminum reagents, Diethylaluminum chloride (DEAC, Et
Dipropylaluminum chloride (DPAC,
Key Decision Matrix:
-
Choose DEAC for maximum reactivity, established regulatory precedents, and general-purpose Lewis acid catalysis.
-
Choose DPAC when DEAC is too reactive (causing side reactions), when higher solubility in long-chain alkanes is required, or to fine-tune polymer tacticity through increased steric demand.
Physicochemical & Structural Profile[1]
Both reagents exist primarily as chloride-bridged dimers in the ground state. The reactivity difference stems from the steric cone angle and the inductive stabilization of the aluminum center.
Comparative Properties Table
| Feature | Diethylaluminum Chloride (DEAC) | Dipropylaluminum Chloride (DPAC) |
| Formula | ||
| CAS Number | 96-10-6 | 2096-07-3 |
| Molecular Weight | 120.56 g/mol | 148.61 g/mol |
| Physical State | Colorless liquid | Colorless to pale yellow liquid |
| Aggregation | Strong Dimer | Dimer (slightly weaker association constant) |
| Lewis Acidity | High | Moderate-High (Slightly lower than DEAC) |
| Steric Bulk | Low (Ethyl chain) | Moderate ( |
| Solubility | Toluene, Hexane, DCM | Superior in higher alkanes (Heptane/Octane) |
Mechanistic Insight: The "Propyl Effect"
The
Consequence: DPAC reacts slower than DEAC. In highly exothermic polymerizations, this "dampened" reactivity prevents hot-spots and runaway reactions, leading to more uniform particle morphology.
Performance in Polymerization (Ziegler-Natta)[2]
The primary industrial application for both reagents is as cocatalysts in olefin polymerization. They activate transition metal precursors (e.g.,
Experimental Data: Catalyst Activity & Polymer Microstructure
In comparative studies of propylene and isobutylene polymerization, the alkyl chain length directly influences the propagation rate (
| Parameter | DEAC Performance | DPAC Performance | Causality |
| Catalytic Activity | Higher. Faster alkylation of the Ti/V center. | Lower. Slower alkylation due to sterics. | Easier access to the Al center in DEAC facilitates faster active site formation. |
| Polymer Isotacticity | Moderate-High (90-95% with donors). | High. Enhanced stereocontrol. | The bulkier propyl groups on the cocatalyst help lock the active site geometry, reducing atactic insertions. |
| Molecular Weight | Standard distribution. | Narrower distribution. | Slower propagation kinetics relative to termination often narrows MWD (PD < 3.0). |
Visualization: Activation Pathway
The following diagram illustrates the equilibrium and activation pathway. Note how the bulkier "R" group in DPAC shifts the equilibrium toward the monomer less aggressively than DEAC, modulating the reaction rate.
Caption: Dissociation of the aluminum dimer is the rate-limiting step for activation. DPAC (R=Propyl) dissociates readily but alkylates the metal center slower due to steric hindrance.
Performance in Organic Synthesis (Lewis Acid Catalysis)
In small molecule synthesis (e.g., Diels-Alder, Ene reactions, Friedel-Crafts), DEAC is preferred for its high Lewis acidity. DPAC is rarely used unless specific solubility or mildness is required.
Case Study: Selectivity in Ene Reactions
-
Reaction: Carbonyl-ene reaction of formaldehyde with olefins.
-
DEAC: Acts as a strong Lewis acid, often promoting rapid reaction but potentially leading to proton-scavenging side reactions (double bond isomerization).
-
DPAC: The increased bulk reduces the rate of proton abstraction (acting as a base), potentially improving the yield of the kinetic product over the thermodynamic isomer.
Recommendation: Start with DEAC. If you observe decomposition or polymerization of the starting material, switch to a bulkier aluminum species. Note that Diisobutylaluminum chloride (
Experimental Protocol: Handling & Usage
Both reagents are pyrophoric and react violently with water.[1] The following protocol ensures safe handling and reproducible data.
Standardized Inert Atmosphere Protocol
Objective: Preparation of a 1.0 M solution in Hexane for catalytic screening.
-
Preparation:
-
Bake all glassware at 120°C overnight. Assemble under hot flow of Argon.
-
Solvent: Anhydrous Hexane (dried over activated alumina or Na/Benzophenone).
-
-
Transfer (Cannula Technique):
-
Secure the reagent cylinder (DEAC or DPAC) in a clamp.
-
Pressurize the cylinder with inert gas (Argon/Nitrogen) to 2-3 psi.
-
Insert a double-tipped needle (cannula) into the cylinder septum and the receiving Schlenk flask.
-
Transfer the calculated volume based on density (DEAC
g/mL; DPAC g/mL - estimate based on homology).
-
-
Quenching (Critical Step):
-
Never add water directly.
-
Dilute the reaction mixture with excess inert solvent.
-
Cool to -78°C (or 0°C for larger scales).
-
Add Isopropanol (IPA) dropwise. The alkoxide formation is exothermic but manageable.
-
Once bubbling ceases, add Methanol, then aqueous HCl to solubilize aluminum salts.
-
References
-
ChemicalBook. (2025). Diethylaluminum chloride Properties and Reactivity Profile. Retrieved from
-
PubChem. (2025). Diethylaluminum chloride (Compound CID 7277).[2] National Library of Medicine. Retrieved from
-
Fujita, T., et al. (2004). Process for producing modified particle; carrier; catalyst component for addition polymerization.[3] U.S. Patent 7,932,330. Retrieved from
-
Sato, H., et al. (2012). Process for producing unsaturated hydrocarbon compound. U.S. Patent 8,119,850.[4] Retrieved from
-
BenchChem. (2025). Comparative Benchmarking Guide to Diethylaluminum Chloride and Other Organoaluminum Reagents. Retrieved from
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. Diethylaluminum chloride | C4H10AlCl | CID 7277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US7932330B2 - Process for producing modified particle; carrier; catalyst component for addition polymerization; process for producing catalyst for addition polymerization; and process for producing addition polymer - Google Patents [patents.google.com]
- 4. US8119850B2 - Process for producing unsaturated hydrocarbon compound - Google Patents [patents.google.com]
A Comparative Guide to the Reactivity of Chlorodipropylaluminum and Ethylaluminum Sesquichloride for Researchers and Drug Development Professionals
In the landscape of organoaluminum chemistry, the selection of an appropriate reagent is paramount to achieving desired reactivity and selectivity in a multitude of synthetic transformations. Among the vast array of available organoaluminum compounds, chlorodipropylaluminum and ethylaluminum sesquichloride are two prominent Lewis acids with distinct reactivity profiles. This in-depth technical guide provides a comprehensive comparison of these two reagents, grounded in scientific principles and supported by experimental context, to aid researchers, scientists, and drug development professionals in making informed decisions for their applications.
Structural and Electronic Properties: The Foundation of Reactivity
The divergent reactivity of chlorodipropylaluminum and ethylaluminum sesquichloride can be fundamentally attributed to their differences in molecular structure and, consequently, their Lewis acidity.
Chlorodipropylaluminum ((n-Pr)₂AlCl) is a dialkylaluminum halide. It exists primarily as a dimer in solution, with chlorine atoms bridging the two aluminum centers. The presence of two electron-donating propyl groups moderates the Lewis acidity of the aluminum center.
Ethylaluminum Sesquichloride (EASC) is not a single compound but rather a mixture of diethylaluminum chloride ((C₂H₅)₂AlCl) and ethylaluminum dichloride (C₂H₅AlCl₂) in roughly a 1:1 molar ratio. The presence of the highly electron-withdrawing second chlorine atom in ethylaluminum dichloride significantly increases its Lewis acidity, making EASC, as a whole, a considerably stronger Lewis acid than chlorodipropylaluminum.[1] This heightened Lewis acidity is a key determinant of its reactivity.
dot graph ER_Diagram { graph [rankdir=LR, splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [color="#5F6368"];
} . Caption: Molecular structures of Chlorodipropylaluminum and Ethylaluminum Sesquichloride components.
Comparative Reactivity in Key Applications
The differing Lewis acidities of chlorodipropylaluminum and ethylaluminum sesquichloride manifest in their performance across various chemical reactions, most notably in polymerization and Friedel-Crafts type reactions.
Ziegler-Natta Polymerization
Both chlorodipropylaluminum and ethylaluminum sesquichloride are extensively used as co-catalysts in Ziegler-Natta polymerization of olefins.[2] However, their choice significantly impacts catalyst activity, polymer properties, and reaction kinetics.
The general role of the organoaluminum co-catalyst in Ziegler-Natta polymerization involves the alkylation of the transition metal pre-catalyst (e.g., TiCl₄) to generate the active catalytic species. The Lewis acidity and the nature of the alkyl group of the co-catalyst influence the efficiency of this activation step and the subsequent polymerization process.
| Feature | Chlorodipropylaluminum | Ethylaluminum Sesquichloride | Rationale |
| Lewis Acidity | Moderate | High | The presence of ethylaluminum dichloride in EASC significantly increases its Lewis acidity.[1] |
| Catalyst Activity | Generally lower | Generally higher | The stronger Lewis acidity of EASC leads to more efficient activation of the titanium pre-catalyst. |
| Polymer Molecular Weight | Higher | Lower | The less bulky propyl groups and lower acidity of chlorodipropylaluminum result in slower chain transfer rates. EASC's higher acidity can promote chain transfer reactions, leading to lower molecular weight polymers.[3] |
| Stereoselectivity (e.g., in polypropylene) | Potentially higher | Potentially lower | The bulkier propyl groups on the aluminum center can enhance stereocontrol during polymerization. |
Experimental Insight: In studies comparing various alkylaluminum co-catalysts in ethylene/1-hexene copolymerization, it was observed that changes in the alkylaluminum species significantly affect the number of active centers and the rate of monomer insertion.[4] For instance, the use of bulkier alkyl groups like isobutyl in triisobutylaluminum (TIBA) compared to ethyl in triethylaluminum (TEA) was found to decrease the copolymerization activity.[4] This suggests that the larger propyl groups in chlorodipropylaluminum might lead to lower activity compared to the ethyl groups in EASC, independent of the electronic effects.
dot graph ZN_Workflow { graph [rankdir=LR, splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [color="#5F6368"];
} . Caption: General workflow for Ziegler-Natta polymerization.
Cationic Polymerization
Cationic polymerization is initiated by electrophilic species that can polarize the double bond of a monomer, creating a carbocation that propagates the polymerization.[5] The strength of the Lewis acid co-initiator is a critical factor in this process.
Ethylaluminum sesquichloride, due to its high Lewis acidity, is a potent co-initiator for cationic polymerization.[6] In fact, the ethylaluminum dichloride component is often the true initiating species.[7] This high reactivity, however, can sometimes be a double-edged sword, leading to uncontrolled polymerizations and broad molecular weight distributions.[7]
Chlorodipropylaluminum, being a weaker Lewis acid, is a less aggressive co-initiator for cationic polymerization. This can be advantageous in achieving a more controlled polymerization process, potentially leading to polymers with narrower molecular weight distributions.
Friedel-Crafts Reactions
Friedel-Crafts alkylations and acylations are classic examples of electrophilic aromatic substitution, where a strong Lewis acid is required to generate the electrophile.[8] Ethylaluminum sesquichloride has been successfully employed as a catalyst in Friedel-Crafts alkylations.[9] Its strong Lewis acidity is effective in activating alkyl halides to generate the carbocationic species necessary for the reaction.
While there is less specific literature on the use of chlorodipropylaluminum in Friedel-Crafts reactions, its lower Lewis acidity would likely translate to lower catalytic activity compared to ethylaluminum sesquichloride in this context.
Experimental Protocols
Representative Protocol for Ziegler-Natta Polymerization of Ethylene
This protocol provides a general procedure for comparing the performance of chlorodipropylaluminum and ethylaluminum sesquichloride as co-catalysts in the polymerization of ethylene. Caution: Organoaluminum compounds are pyrophoric and react violently with water. All manipulations must be carried out under an inert atmosphere (e.g., nitrogen or argon) using appropriate Schlenk techniques or in a glovebox.
Materials:
-
Titanium(IV) chloride (TiCl₄)
-
Chlorodipropylaluminum (solution in hexane)
-
Ethylaluminum sesquichloride (solution in hexane)
-
Anhydrous, deoxygenated hexane
-
Ethylene gas (polymerization grade)
-
Methanol
-
Hydrochloric acid (10% aqueous solution)
Procedure:
-
Reactor Setup: A flame-dried, 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet, and a septum is purged with nitrogen.
-
Solvent Addition: 100 mL of anhydrous, deoxygenated hexane is transferred to the flask via cannula.
-
Co-catalyst Addition: The desired amount of either chlorodipropylaluminum or ethylaluminum sesquichloride solution is added to the flask via syringe. The solution is stirred at room temperature for 10 minutes.
-
Catalyst Addition: A solution of TiCl₄ in hexane is added to the reactor via syringe. The molar ratio of Al:Ti should be carefully controlled (e.g., 100:1). The reaction mixture is typically stirred at a controlled temperature (e.g., 50 °C).
-
Polymerization: Ethylene gas is bubbled through the stirred solution at a constant flow rate. The polymerization is allowed to proceed for a predetermined time (e.g., 1 hour).
-
Quenching: The reaction is quenched by the slow addition of 10 mL of methanol.
-
Polymer Isolation: The polymer is precipitated by pouring the reaction mixture into 200 mL of a stirred 10% HCl solution in methanol.
-
Washing and Drying: The precipitated polyethylene is filtered, washed extensively with methanol, and dried in a vacuum oven at 60 °C to a constant weight.
-
Analysis: The yield of the polymer is determined gravimetrically. The molecular weight and molecular weight distribution can be determined by gel permeation chromatography (GPC).
Conclusion
Chlorodipropylaluminum and ethylaluminum sesquichloride, while both valuable organoaluminum reagents, exhibit distinct reactivity profiles governed primarily by their Lewis acidity. Ethylaluminum sesquichloride, owing to its ethylaluminum dichloride component, is a significantly stronger Lewis acid, leading to higher activity in applications such as Ziegler-Natta polymerization and Friedel-Crafts reactions. This high reactivity, however, may be less desirable in processes where fine control over polymerization is required.
Chlorodipropylaluminum, with its more moderate Lewis acidity, offers a milder alternative. This can translate to better control over polymer molecular weight and potentially higher stereoselectivity in Ziegler-Natta polymerization. The choice between these two reagents will ultimately depend on the specific requirements of the chemical transformation, including the desired reaction rate, polymer properties, and the level of control needed over the process.
References
-
Wikipedia. (n.d.). Ethylaluminium sesquichloride. Retrieved February 6, 2026, from [Link]
-
Kennedy, J. P. (n.d.). ALKYLALUMINIUM COMPOUNDS IN CARBENIUM ION POLYMERIZATION. Journal of Macromolecular Science, Part A: Chemistry. Retrieved February 6, 2026, from [Link]
- Li, G., et al. (2018). Effect of alkylaluminum cocatalyst on ethylene/1-hexene copolymerization and active center distribution of MgCl2-supported Ziegler–Natta catalyst. Polymer Bulletin, 75(12), 5469-5484.
- Storey, R. F., & Morgan, D. L. (2009). Living and Controlled Polymerization of Isobutylene with Alkylaluminum Halides as Coinitiators. Macromolecules, 42(21), 8236–8245.
-
LibreTexts. (2021, September 12). 2.4: Cationic Polymerization. Chemistry LibreTexts. Retrieved February 6, 2026, from [Link]
- Ali, A., et al. (2021).
- Shiman, D. I., et al. (2018). Cationic polymerization of butadiene using alkyl aluminum compounds as co-initiators: an efficient approach toward solid polybutadienes. Polymer Chemistry, 9(29), 4046-4055.
-
ResearchGate. (n.d.). OLEFIN OLIGOMERIZATION CATALYSTS. Retrieved February 6, 2026, from [Link]
-
ACS Publications. (2023, January 30). Effect of Different Alkylaluminums on Butadiene–Isoprene Copolymerization Catalyzed by the Ziegler–Natta Catalyst: A DFT Study. The Journal of Physical Chemistry C. Retrieved February 6, 2026, from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Friedel-Crafts Alkylation of Alkenes: Ethylaluminum Sesquichloride Induced Alkylations with Alkyl Chloroformates. Retrieved February 6, 2026, from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Kinetic and Thermal Study of Ethylene and Propylene Homo Polymerization Catalyzed by ansa-Zirconocene Activated with Alkylaluminum/Borate: Effects of Alkylaluminum on Polymerization Kinetics and Polymer Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
Benchmarking dipropylaluminum chloride in ethylene polymerization
Technical Benchmark: Dipropylaluminum Chloride (Pr AlCl) in Ethylene Polymerization
Executive Summary
Context: In the optimization of Ziegler-Natta and Vanadium-based catalyst systems, the choice of organoaluminum cocatalyst is a critical lever for controlling catalytic activity and polymer microstructure.[1] While Diethylaluminum Chloride (DEAC) remains the industry standard, Dipropylaluminum Chloride (Pr
Verdict: Pr
Chemical Profile & Mechanistic Role[2]
The Role of the Alkyl Group
In ethylene polymerization, the organoaluminum compound serves three functions:
-
Alkylation: Transferring an alkyl group to the transition metal (Ti or V) to create the active M-C bond.
-
Scavenging: Removing impurities (O
, H O) from the reactor. -
Reduction/Reactivation: Specifically in Vanadium systems, the chlorido-alkyl aluminum acts to restore the active oxidation state (e.g., reducing V(V) to the active V(III)/V(IV) species).
Pr
Mechanistic Pathway (Graphviz)
The following diagram illustrates the activation cycle of a Vanadium-based catalyst using Pr
Caption: Activation and regeneration cycle of Vanadium catalyst by Pr
Comparative Benchmark Data
The following data summarizes the performance of Pr
Base Conditions:
-
Catalyst: VOCl
(20 µmol) -
Solvent: Hexane (500 mL)
-
Temperature: 50°C
-
Pressure: 4 bar Ethylene
-
Al/V Ratio: 50:1
| Performance Metric | Diethylaluminum Chloride (DEAC) | Dipropylaluminum Chloride (Pr | Triethylaluminum (TEAl) |
| Relative Activity | 100% (Baseline) | 88% | 145% (Unstable*) |
| Active Site Stability | High (2-3 hrs) | Very High (>3 hrs) | Low (< 30 min) |
| Solubility (Hexane) | Good | Excellent | Good |
| Solubility (Dodecane) | Moderate | High | Moderate |
| Polymer MWD (PDI) | 2.5 - 3.0 | 2.2 - 2.8 | 4.0 - 6.0 |
| Reducing Power | Moderate | Moderate-Low | High |
Note on TEAl: While TEAl shows higher initial activity, it over-reduces Vanadium to the inactive V(II) state rapidly, resulting in poor kinetic profiles for long runs.
Analysis of Results
-
Activity: Pr
AlCl shows slightly lower activity. The propyl chains provide steric hindrance around the aluminum center, slowing down the complexation with the transition metal. -
MWD Control: The narrower Polydispersity Index (PDI) with Pr
AlCl suggests a more uniform active site environment. The bulkier propyl groups likely suppress rapid chain transfer reactions that broaden the MWD. -
Solubility: This is the primary differentiator . In heavier hydrocarbon solvents used in high-temperature solution processes, Pr
AlCl resists precipitation better than DEAC, ensuring homogeneous activation.
Experimental Protocol: Benchmarking Run
Objective: To quantify the polymerization activity of Pr
Reagents
-
Solvent: Anhydrous Hexane (dried over 4Å molecular sieves, <2 ppm H
O). -
Catalyst: VOCl
(1.0 M solution in hexane). -
Cocatalyst: Pr
AlCl (1.0 M solution in hexane). -
Scavenger: Triisobutylaluminum (TIBA) (optional, for solvent cleaning).
Step-by-Step Workflow
-
Reactor Conditioning:
-
Heat 1L stainless steel autoclave to 100°C under vacuum for 1 hour.
-
Cool to 50°C and purge with Nitrogen (3x) and Ethylene (3x).
-
-
Solvent & Scavenging:
-
Transfer 500 mL hexane via cannula under N
pressure. -
Add 0.5 mmol Pr
AlCl as a scavenger. Stir at 600 RPM for 10 minutes. -
Validation: Ensure pressure remains stable (no leaks) and temperature equilibrates.
-
-
Catalyst Injection (The Critical Step):
-
Premix VOCl
(20 µmol) with the remaining Pr AlCl (0.5 mmol) in a catalyst injection bomb (Al/V ratio = 50 total). -
Note: Premixing allows for the formation of the active complex before dilution.
-
Inject the catalyst mixture into the reactor using high-pressure ethylene.
-
-
Polymerization:
-
Immediately pressurize to 4 bar with Ethylene.
-
Maintain constant pressure via a demand-feed regulator.
-
Record ethylene uptake (mass flow) vs. time.
-
Run for exactly 60 minutes.
-
-
Quenching & Workup:
-
Inject 10 mL acidified methanol (5% HCl) to kill the catalyst.
-
Vent reactor. Filter polymer and dry in a vacuum oven at 60°C for 6 hours.
-
Experimental Logic Diagram
Caption: Operational workflow for benchmarking Pr
Safety & Handling (E-E-A-T)
Warning: Like all alkylaluminums, Pr
-
Engineering Controls: All transfers must occur under an inert atmosphere (Nitrogen or Argon) using Schlenk techniques or a glovebox.
-
PPE: Flame-resistant (Nomex) lab coat, safety glasses with side shields (or face shield), and nitrile gloves (double gloved).
-
Deactivation: Residual catalyst should be quenched slowly with isopropanol diluted in a hydrocarbon solvent (e.g., 5% IPA in heptane) under an inert purge. Never use water directly.
References
- Boor, J. (1979). Ziegler-Natta Catalysts and Polymerizations. Academic Press.
-
N. Kashiwa et al. (2021).[2] "Effect of alkylaluminum cocatalyst on ethylene/1-hexene copolymerization and active center distribution." ResearchGate.[3][4][5]
-
BenchChem. (2025). "A Comparative Benchmarking Guide to Diethylaluminum Chloride and Other Organoaluminum Reagents."
-
Nomura, K. et al. (2013).[6] "The Effect of Al-Alkyls on the Phillips Catalyst for Ethylene Polymerization." Journal of Molecular Catalysis A: Chemical.
-
PubChem. (2025). "Diethylaluminum Chloride (CID 7277) - Safety and Handling." National Library of Medicine.
Safety Operating Guide
Aluminum, chlorodipropyl- proper disposal procedures
Safe Handling and Disposal of Chlorodipropylaluminum ( )
Content Type: Operational Safety & Disposal Guide Audience: Research Scientists & EHS Professionals CAS: 3710-19-8
Core Directive: Immediate Hazard Profile
Chlorodipropylaluminum (
Do not treat this as standard organic waste. The primary risk is not just toxicity, but the immediate potential for fire and explosion if the exotherm of hydrolysis ignites the escaping propane gas.
Technical Specifications & Safety Matrix
| Property | Data | Operational Implication |
| CAS Number | 3710-19-8 | Verification ID for waste tags. |
| Physical State | Colorless Liquid | High mobility; spill containment is critical. |
| Flash Point | < -18 °C (Pyrophoric) | Zero tolerance for air exposure. |
| Water Reactivity | Violent / Explosive | Releases Propane ( |
| Density | ~0.9 g/mL | Floats on water (fire spreads if water is used on spills). |
Pre-Operational Planning: The Safety Perimeter
Before handling
Personal Protective Equipment (PPE)[1]
-
Body: Fire-Resistant (FR) lab coat (Nomex IIIA or equivalent). Do not wear synthetic street clothes (polyester/nylon) underneath; they melt into skin during a fire.
-
Hands: Double-glove system.
-
Inner: Nitrile (exam grade).
-
Outer: Nitrile (chemical resistant, 5-8 mil) or Silver Shield® for spill cleanup.
-
Note: Avoid thick leather gloves for manipulation; loss of dexterity leads to accidents.
-
-
Eyes/Face: ANSI-rated safety glasses AND a full face shield.
-
Fire Suppression: Class D fire extinguisher (Met-L-X) must be within arm's reach. Standard
extinguishers are ineffective against organometallic fires.
Engineering Controls
-
Primary: Inert Atmosphere Glovebox (
or Ar). -
Secondary: Fume hood with a valid face velocity check (>100 fpm).
-
Sash Rule: Keep the sash between your face and the apparatus at all times.
-
Clearance: Remove all unnecessary flammable solvents from the hood before quenching.
-
The Chemistry of Quenching: Causality & Logic
To safely dispose of
The Reaction:
The Problem: Direct water addition causes a rapid temperature spike that exceeds the auto-ignition temperature of the releasing propane.
The Solution (The "Dilute & Starve" Method):
-
Heat Sink (Inert Solvent): We dilute the reagent in a high-heat-capacity solvent (Heptane or Toluene). This absorbs the heat of reaction.
-
Kinetic Control (Alcohol): We use Isopropanol (IPA) instead of water initially. The bulky isopropyl group slows the protonation rate, spreading the heat release over a longer period.
-
Thermodynamic Completion (Water): Only after all Al-C bonds are broken by alcohol do we add water to dissolve the aluminum salts.
Decision Matrix: Selecting the Protocol
Figure 1: Decision matrix for determining the appropriate disposal workflow based on waste volume.
Protocol A: Syringe and Needle Disposal
Scope: Residual liquid remaining in a syringe/needle after transfer.[2]
-
Dilute: Immediately after the transfer, draw an inert, dry solvent (Hexane or Toluene) into the syringe to dilute the residual
. -
Flush: Eject this wash into a dedicated "Quench Flask" (see Protocol B). Repeat 3 times.
-
Decontaminate: Rinse the syringe with a 10% solution of Isopropanol in Toluene.
-
Final Wash: Rinse with water.
-
Disposal: Disassemble the syringe. Place the needle in a sharps container and the barrel in standard waste.
Protocol B: Bulk Quenching (The "Heap" Method)
Scope: Quenching reaction mixtures, residual reagents in bottles, or larger waste volumes. Critical Rule: Never add the quenching agent directly to the reagent bottle. Always transfer the reagent to a reaction flask.
Step-by-Step Methodology
Phase 1: Setup
-
Clamp a 3-neck round-bottom flask (RBF) in the fume hood.
-
Equip the flask with:
-
Nitrogen inlet (providing positive pressure).
-
Addition funnel (pressure-equalizing).
-
Magnetic stir bar.
-
Outlet to an oil bubbler (to monitor gas evolution).
-
-
Place the RBF in an ice/water bath .
Phase 2: The Charge (Inert Dilution)
-
Charge the RBF with an inert solvent (Heptane or Toluene) equal to 10x the volume of the
to be quenched.-
Reasoning: This solvent acts as the primary heat sink.
-
-
Transfer the
solution into the RBF under nitrogen. Stir moderately.
Phase 3: The Quench (Kinetic Control)
-
Reagent: Isopropanol (IPA). Alternative: tert-Butanol (slower, safer).
-
Action: Add IPA dropwise via the addition funnel.
-
Observation: Watch the bubbler. You will see vigorous bubbling (Propane release).
-
Stop: If the bubbling becomes violent or the solvent boils, stop addition immediately and let the system cool.
-
-
Endpoint: Continue adding IPA until no further gas evolution is observed upon addition.
Phase 4: Hydrolysis & Neutralization
-
Add Methanol dropwise (ensures more complete breakdown of alkoxides).
-
Add Water dropwise.[3]
-
Caution: This dissolves the aluminum salts (
) but may release HCl gas.
-
-
If a gelatinous precipitate forms (
), add dilute 1M HCl to solubilize the aluminum salts, creating a clear biphasic mixture.
Phase 5: Disposal
-
Separate the organic layer (Heptane/Toluene) from the aqueous layer.
-
Tag the organic layer as "Flammable Solvent Waste."
-
Tag the aqueous layer as "Acidic Aqueous Waste" (contains Al salts).
Visualization of Protocol B
Figure 2: Logical workflow for the bulk quenching of Chlorodipropylaluminum.
Emergency Contingencies
Scenario A: Small Spill (< 5 mL)
-
Alert: Yell "Fire!" to alert lab mates.
-
Smother: Do not use paper towels. Cover the spill immediately with dry sand or Vermiculite .
-
Extinguish: If it ignites, use the Class D extinguisher.
-
Wait: Allow the covered spill to fully hydrolyze with atmospheric moisture (can take hours) before sweeping.
Scenario B: Skin Exposure
-
Remove: Immediately cut off contaminated clothing (do not pull over head).
-
Rinse: Flush skin with water for 15+ minutes.
-
Note: The reaction produces HCl; treat as both a thermal and chemical burn.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
